Superior Potency in MCF7 Breast Cancer Cells: A Direct Head-to-Head Comparison of IC50 Values
In a direct head-to-head comparison using MCF7 human breast cancer cells expressing fluorescent tubulin, cabazitaxel demonstrated a 6.25-fold higher potency than docetaxel in inhibiting cell proliferation [1].
| Evidence Dimension | In vitro cell proliferation inhibition |
|---|---|
| Target Compound Data | IC50 = 0.4 ± 0.1 nmol/L |
| Comparator Or Baseline | Docetaxel IC50 = 2.5 ± 0.5 nmol/L |
| Quantified Difference | 6.25-fold higher potency |
| Conditions | MCF7 human breast cancer cells expressing fluorescent tubulin |
Why This Matters
This 6.25-fold potency difference translates directly to lower effective concentrations in experimental systems, reducing off-target effects and enabling more precise in vitro studies.
- [1] Azarenko O, Smiyun G, Mah J, Wilson L, Jordan MA. Antiproliferative Mechanism of Action of the Novel Taxane Cabazitaxel as Compared with the Parent Compound Docetaxel in MCF7 Breast Cancer Cells. Mol Cancer Ther. 2014;13(8):2092-2103. View Source
